Home > Products > Screening Compounds P75660 > Kanamycin A (sulfate)
Kanamycin A (sulfate) -

Kanamycin A (sulfate)

Catalog Number: EVT-10898097
CAS Number:
Molecular Formula: C18H36N4O11
Molecular Weight: 484.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kanamycin A (sulfate) is an aminoglycoside antibiotic derived from the fermentation of the bacterium Streptomyces kanamyceticus. It exhibits broad-spectrum antibacterial activity, particularly against gram-negative bacteria, and is commonly used in clinical settings to treat severe infections. Kanamycin A is known for its ability to inhibit bacterial protein synthesis, making it a crucial therapeutic agent.

Source

The primary source of kanamycin A is the soil-dwelling actinomycete Streptomyces kanamyceticus, which was first isolated in 1957. The compound is produced through a complex biosynthetic pathway involving multiple enzymes that facilitate its conversion from precursor molecules, primarily kanamycin B, via specific enzymatic reactions .

Classification

Kanamycin A belongs to the class of antibiotics known as aminoglycosides. These compounds are characterized by their amino-modified glycoside structures and are effective against a wide range of bacterial pathogens. Kanamycin A is classified under the following categories:

  • Chemical Class: Aminoglycosides
  • Mechanism of Action: Inhibition of protein synthesis in bacteria
  • Therapeutic Use: Antibacterial agent for treating serious infections
Synthesis Analysis

Methods

The synthesis of kanamycin A involves several steps that can be performed through both natural fermentation and chemical synthesis. The natural biosynthesis occurs in Streptomyces kanamyceticus, while chemical methods have been developed for laboratory synthesis.

  1. Natural Fermentation: The production starts with the fermentation of Streptomyces kanamyceticus, where precursor compounds are converted into kanamycin A through enzymatic processes.
  2. Chemical Synthesis: Various synthetic routes have been explored, including modifications to existing kanamycin derivatives. For example, a recent study described a method involving regioselective allylation and subsequent transformations to yield modified forms of kanamycin A .

Technical Details

The biosynthetic pathway includes key enzymes such as KanJ and KanK, which convert kanamycin B into kanamycin A. The process involves:

  • Enzymatic Conversion: KanJ catalyzes the formation of 2′-oxokanamycin from kanamycin B, followed by reduction by KanK to yield kanamycin A.
  • Genetic Engineering: Strains of Streptomyces can be genetically modified to enhance yields of kanamycin A by overexpressing specific biosynthetic genes .
Molecular Structure Analysis

Structure

Kanamycin A has a complex molecular structure characterized by multiple amino groups and a sugar moiety. Its chemical formula is C18H36N4O11H2SO4C_{18}H_{36}N_{4}O_{11}\cdot H_{2}SO_{4}, indicating the presence of sulfate.

Data

  • Molecular Weight: Approximately 582.68 g/mol
  • Structural Features:
    • Contains three amino groups
    • Features a 2-deoxystreptamine core
    • Exhibits glycosidic linkages with sugar units
Chemical Reactions Analysis

Reactions

Kanamycin A participates in various chemical reactions, particularly those involving modifications to its amino groups or sugar moieties. Key reactions include:

  1. Acylation: Kanamycin A can be acylated to form derivatives such as amikacin, which enhances its stability against enzymatic degradation.
  2. Modification Reactions: Chemical modifications can lead to derivatives with altered antibacterial properties or improved pharmacokinetics .

Technical Details

The reactivity of kanamycin A's amino groups allows for diverse synthetic modifications, enabling the development of new analogs with enhanced efficacy or reduced toxicity.

Mechanism of Action

Process

Kanamycin A exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, disrupting the translation process.

Data

  • Binding Site: Kanamycin A binds specifically to the ribosomal RNA within the ribosome.
  • Inhibition Mechanism:
    • Prevents proper decoding of mRNA
    • Causes misreading of mRNA, leading to the production of nonfunctional proteins
  • Spectrum of Activity: Effective against many gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water (up to 50 mg/mL)
  • Melting Point: Approximately 200 °C (decomposes)

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability.
Applications

Scientific Uses

Kanamycin A has several important applications in both clinical and research settings:

  1. Clinical Use: Widely used in treating serious bacterial infections, particularly those caused by resistant strains.
  2. Research Applications:
    • Used as a selection marker in genetic engineering.
    • Employed in studies investigating antibiotic resistance mechanisms.
  3. Nanotechnology: Recent studies have explored the use of kanamycin A in synthesizing gold nanoparticles for enhanced antibacterial activity .
Historical Context and Discovery of Kanamycin A

Isolation and Early Characterization from Streptomyces kanamyceticus

Kanamycin A was first isolated in 1957 by Japanese scientist Hamao Umezawa and his team from the soil bacterium Streptomyces kanamyceticus [1] [7]. This breakthrough occurred during global efforts to discover new antibiotics to combat drug-resistant pathogens. The compound was extracted from bacterial fermentation broths using ion-exchange chromatography, a technique that leveraged its highly basic polycationic nature [1] [6]. Initial characterization identified kanamycin as a complex mixture of structurally related aminoglycosides, with kanamycin A constituting the primary bioactive component (approximately 98% of the mixture), alongside minor constituents kanamycin B, C, and D [1] [6].

X-ray crystallography and chemical degradation studies revealed kanamycin A’s molecular architecture: a central 2-deoxystreptamine (2-DOS) ring glycosidically linked at the 4-position to 6-amino-6-deoxy-D-glucose and at the 6-position to kanosamine (3-amino-3-deoxy-D-glucose) [6] [8]. Its chemical formula was determined as C₁₈H₃₆N₄O₁₁, with a molecular weight of 484.5 g/mol [1] [2]. Unlike streptomycin (which features a streptidine ring), kanamycin A belongs to the 4,6-disubstituted 2-deoxystreptamine subclass of aminoglycosides, conferring distinct ribosomal binding properties [8].

Table 1: Key Characteristics of Kanamycin A

PropertyDetail
Producing OrganismStreptomyces kanamyceticus
Discovery Year1957
Molecular FormulaC₁₈H₃₆N₄O₁₁
Core Structure4,6-disubstituted 2-deoxystreptamine
Primary ComponentsKanamycin A (≥98%), Kanamycin B, C, D
Early ApplicationTreatment of tuberculosis and Gram-negative infections

Evolution of Kanamycin A as a Therapeutic Agent in the Antibiotic Era

Kanamycin A entered clinical use in 1958 and rapidly became a critical therapeutic agent against tuberculosis (TB), particularly strains resistant to first-line drugs like streptomycin [1] [3]. Its broad-spectrum activity against Gram-negative pathogens (Escherichia coli, Klebsiella pneumoniae, Proteus spp.) and some Gram-positive bacteria (Staphylococcus aureus) positioned it as a versatile antibiotic during the 1960s [1] [4]. However, its utility was constrained by emerging bacterial resistance mechanisms, primarily enzymatic modification via aminoglycoside phosphotransferases and acetyltransferases [7] [8]. By the 1980s, kanamycin A was largely superseded by newer aminoglycosides (e.g., gentamicin, amikacin) and β-lactams due to their improved safety profiles and resistance coverage [3] [5].

Significant milestones in its therapeutic evolution include:

  • Semisynthetic Derivatives: To combat resistance, arbekacin was developed in 1990 by modifying kanamycin B (a minor component of natural kanamycin) with a (S)-4-amino-2-hydroxybutyrate side chain. This derivative resisted enzymatic inactivation and became a last-resort treatment for methicillin-resistant Staphylococcus aureus (MRSA) in Japan [7].
  • Withdrawal from Essential Medicines: In 2019, kanamycin A was removed from the World Health Organization’s List of Essential Medicines due to toxicity concerns and declining clinical use [1].
  • Modern Research Applications: Kanamycin A remains a vital tool in molecular biology. Its resistance gene (neo) serves as a selection marker in genetic engineering (50–100 μg/mL in agar plates) to identify transformed bacteria [1]. Additionally, kanamycin-conjugated nanoparticles exhibit enhanced antibacterial effects against multidrug-resistant strains [1].

Table 2: Timeline of Kanamycin A’s Therapeutic Evolution

PeriodKey Developments
1957–1960sClinical introduction; first-line TB therapy; used against severe Gram-negative infections
1970sDecline due to resistance; replaced by gentamicin and amikacin
1990Approval of arbekacin (kanamycin B derivative) for MRSA infections in Japan
2019Removal from WHO Essential Medicines List
PresentResearch applications: plasmid selection, nanoparticle conjugates, enzymatic studies

Comparative Analysis with Contemporary Aminoglycosides

Kanamycin A’s historical significance is best contextualized by comparing it to other aminoglycosides developed during the mid-20th century:

Structural and Spectrum Comparisons

  • Streptomycin (discovered 1943): Features a streptidine ring and targets the 30S ribosomal subunit. While both inhibit protein synthesis, streptomycin binds ribosomal protein S12, whereas kanamycin A primarily interacts with the 16S rRNA’s A-site, inducing misreading of mRNA [5] [8]. Streptomycin was narrower in spectrum, primarily effective against Mycobacterium tuberculosis and some Gram-negatives but inactive against Pseudomonas aeruginosa [4] [5].
  • Neomycin (discovered 1949): A 4,5-disubstituted 2-DOS aminoglycoside with four sugar rings. It exhibits broader activity than kanamycin A but is highly nephrotoxic, limiting it to topical/oral use (e.g., bowel sterilization) [4] [8].
  • Gentamicin (discovered 1963): Produced by Micromonospora, it demonstrates superior activity against P. aeruginosa and retains potency against kanamycin-resistant strains due to structural differences in its purpurosamine rings [4] [5].

Table 3: Comparative Analysis of Early Aminoglycosides

AminoglycosideCore StructureSpectrum of ActivityClinical Advantages/Limitations
Kanamycin A4,6-disubstituted 2-DOSGram-negatives, Mycobacterium tuberculosis, some Gram-positivesWeakest antibacterial activity in aminoglycoside class; resistance rapid
StreptomycinStreptidineM. tuberculosis, select Gram-negativesOtotoxicity; limited to TB combination therapy
Neomycin4,5-disubstituted 2-DOSBroad-spectrum (including anaerobes)High nephrotoxicity; restricted to topical use
Gentamicin4,6-disubstituted 2-DOSP. aeruginosa, staphylococci, Gram-negativesWider spectrum; resistance develops slower than kanamycin

Mechanistic and Resistance Profiles

All aminoglycosides disrupt protein synthesis by binding the bacterial 30S ribosomal subunit. However, kanamycin A’s interaction with the ribosomal decoding site (nucleotide 1400 of 16S rRNA) is more susceptible to specific mutations (e.g., A1401G) than amikacin or gentamicin [1] [6] [8]. Cross-resistance patterns also differ:

  • Kanamycin-resistant strains often retain susceptibility to amikacin (a kanamycin B derivative) due to steric hindrance from its L-hydroxyaminobutyryl side chain [7] [8].
  • Enzymatic inactivation varies: Kanamycin A is modified by phosphotransferases [APH(3’)-I] and acetyltransferases [AAC(6’)], while gentamicin is vulnerable to additional enzymes like AAC(3) [8].

Despite its diminished clinical role, kanamycin A’s structural simplicity facilitated the development of semisynthetic derivatives and nanoparticle conjugates, highlighting its enduring scientific value [1] [9].

Properties

Product Name

Kanamycin A (sulfate)

IUPAC Name

(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol

Molecular Formula

C18H36N4O11

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?/m1/s1

InChI Key

SBUJHOSQTJFQJX-MMBTZOPTSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.